molecular formula C12H15ClFNO B2551243 1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride CAS No. 2305255-68-7

1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride

Cat. No.: B2551243
CAS No.: 2305255-68-7
M. Wt: 243.71
InChI Key: XWJCTCPCPLSOIQ-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride is a piperidine derivative featuring a 4-fluorobenzyl group attached to the piperidin-4-one core. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmacological applications. The 4-fluorophenyl moiety is a recurring structural motif in medicinal chemistry due to fluorine’s electronegativity, which improves metabolic stability and binding affinity to target receptors .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]piperidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14;/h1-4H,5-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJCTCPCPLSOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Early-Stage Fluorination via Diazotization

A patented approach (WO2001002357A2) introduces fluorine at the aromatic ring early in the synthesis to avoid losses during downstream processing. Starting from 4-aminophenyl precursors, diazotization with sodium nitrite and subsequent fluorination using ammonium tetrafluoroborate at 0°C yields 4-fluorophenyl intermediates. For example, treatment of 1-methyl-3-hydroxymethyl-4-(4'-aminophenyl)pyridine with NaNO₂ and NH₄BF₄ in HCl produced the fluorinated analog in 68% yield after lyophilization and toluene extraction.

Direct Alkylation of Piperidin-4-one

Nucleophilic substitution of piperidin-4-one with 4-fluorobenzyl halides under basic conditions offers a straightforward route. In a representative procedure, piperidin-4-one reacts with 4-fluorobenzyl chloride in the presence of K₂CO₃ in acetonitrile at reflux, achieving 74% yield. The hydrochloride salt forms via HCl gas saturation in dichloromethane.

Piperidine Ring Construction Methodologies

Acid-Catalyzed Cyclization of Tetrahydropyridine Derivatives

WO2001002357A2 discloses a reduction-cyclization sequence starting from 4-(4'-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine. Formaldehyde-mediated hydroxymethylation followed by catalytic hydrogenation (Pd/C, H₂) yields 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, a direct precursor. Subsequent oxidation of the hydroxymethyl group to the ketone (CrO₃, H₂SO₄) furnishes the piperidin-4-one core.

Hydrolysis-Etherification of N-Carbethoxy Precursors

Reductive Amination Approaches

Condensation of 4-fluorobenzaldehyde with piperidin-4-one in the presence of NaBH₃CN or H₂/Pd-C effects reductive amination, directly forming the N-benzylpiperidin-4-one framework. Optimized conditions (MeOH, 25°C, 12 h) report 82% yield. Acidification with HCl in isopropanol precipitates the hydrochloride salt with ≥98% purity.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, purity, and scalability:

Method Starting Material Key Reagents Yield (%) Purity (%) Scalability
Diazotization-Fluorination 4-Aminophenyl derivative NaNO₂, NH₄BF₄ 68 95 Moderate
Direct Alkylation Piperidin-4-one 4-Fluorobenzyl chloride 74 97 High
Reductive Amination 4-Fluorobenzaldehyde NaBH₃CN, HCl 82 98 High
Hydrolysis-Etherification N-Carbethoxy-4-piperidone TMOF, PTSA, HCl 86 98 Industrial

Critical Process Parameters and Optimization

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but complicate purification. Methanol, employed in WO2022195497A1, balances reactivity and ease of removal. Reductive amination proceeds optimally at 25–40°C, avoiding ketone reduction side reactions.

Catalytic Systems

PTSA (0.5–1 mol%) in etherification minimizes byproducts compared to H₂SO₄. Palladium catalysts (5% Pd/C) in hydrogenation steps require strict moisture control to prevent deactivation.

Acidification and Salt Formation

HCl concentration (30% aqueous) and addition rate critically influence salt crystallization. Slow addition at 10°C followed by gradual warming to 75°C ensures high-purity hydrochloride formation.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-[(4-Fluorophenyl)methyl]piperidin-4-one; hydrochloride as an anticancer agent. Compounds bearing similar piperidine structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have been tested for their ability to inhibit specific cancer cell lines, showing promising results in reducing tumor growth.

Table 1: Inhibitory Effects on Cancer Cell Lines

CompoundCell Line TestedIC50 (μM)
1-[(4-Fluorophenyl)methyl]piperidin-4-one; hydrochlorideA549 (Lung)5.2
1-[(4-Fluorophenyl)methyl]piperidin-4-one; hydrochlorideMCF7 (Breast)3.8

Central Nervous System Disorders

The compound has been investigated for its potential in treating central nervous system disorders, particularly through its action as a modulator of neurotransmitter systems. Research indicates that derivatives can exhibit activity against conditions such as anxiety and depression by influencing serotonin and dopamine pathways.

Case Study:
A study on the behavioral effects of 1-[(4-Fluorophenyl)methyl]piperidin-4-one; hydrochloride in rodent models demonstrated significant anxiolytic effects at specific dosages, suggesting its potential as a therapeutic agent for anxiety disorders .

Tyrosinase Inhibition

The compound has shown significant inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. This property is particularly relevant for cosmetic applications aimed at skin lightening and treating hyperpigmentation.

Table 2: Tyrosinase Inhibition Data

CompoundIC50 (μM)Reference
1-[(4-Fluorophenyl)methyl]piperidin-4-one; hydrochloride2.96
Kojic Acid (Control)17.76

Acetylcholinesterase Inhibition

The compound's derivatives have also been evaluated for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease pathology. The inhibition of this enzyme is crucial for increasing acetylcholine levels in the brain, potentially alleviating cognitive decline.

Case Study:
A series of synthesized piperidine derivatives were tested for acetylcholinesterase inhibition, with some showing IC50 values below 10 μM, indicating strong activity compared to standard inhibitors .

Antimicrobial Activity

Research has indicated that compounds similar to 1-[(4-Fluorophenyl)methyl]piperidin-4-one; hydrochloride possess antimicrobial properties against various bacterial strains.

Table 3: Antimicrobial Activity Data

CompoundBacterial StrainZone of Inhibition (mm)
1-[(4-Fluorophenyl)methyl]piperidin-4-one; hydrochlorideStaphylococcus aureus15
1-[(4-Fluorophenyl)methyl]piperidin-4-one; hydrochlorideEscherichia coli12

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The compound can interact with neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways, thereby exerting its effects.

Comparison with Similar Compounds

Antitumor Activity

  • The compound in , featuring bis(4-fluorobenzylidene) and oxime groups, demonstrates tumor-selective cytotoxicity, likely due to the conjugated fluorophenyl groups enhancing DNA intercalation or kinase inhibition .
  • In contrast, sulfonylated derivatives (e.g., ) are less commonly associated with antitumor effects, suggesting that fluorophenyl substitution patterns directly influence this activity.

Anti-inflammatory and Antimicrobial Effects

  • The 4-fluorobenzylidene-sulfonylated piperidinone in exhibits anti-inflammatory activity, attributed to the sulfonyl group’s electron-withdrawing effects, which may modulate COX-2 inhibition .
  • Pyrazole-linked derivatives () show broad-spectrum antimicrobial activity, with the 4-fluorophenyl group contributing to membrane permeability and target binding .

Biological Activity

1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride, a piperidine derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Overview of the Compound

This compound is synthesized through the reaction of 4-fluorobenzyl chloride with piperidin-4-one in the presence of a base, typically sodium hydroxide, followed by treatment with hydrochloric acid to form the hydrochloride salt. This compound exhibits enhanced chemical properties due to the incorporation of a fluorophenyl group, which is crucial for its biological activities.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral properties. In studies, it has been shown to inhibit various bacterial strains, including Salmonella typhi and Bacillus subtilis, indicating moderate to strong antibacterial activity . The potential antiviral effects are under investigation, suggesting a broader application in infectious disease treatments.

Enzyme Inhibition

This compound has demonstrated enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease . Studies have reported strong inhibitory effects with IC50 values significantly lower than standard reference compounds. For instance, certain derivatives showed IC50 values as low as 2.14 µM against urease . This enzyme inhibition suggests potential applications in treating conditions like Alzheimer's disease and peptic ulcers.

The mechanism of action involves the interaction with specific receptors or enzymes. The fluorophenyl group enhances binding affinity to neurotransmitter receptors and enzymes involved in metabolic pathways. This interaction leads to modulation of their activity, which is critical for the observed biological effects.

Similar Compounds

Compound NameBiological Activity
1-[(3-Fluorophenyl)methyl]piperidin-4-one;hydrochlorideAntimicrobial, AChE inhibition
1-[(4-Chlorophenyl)methyl]piperidin-4-one;hydrochlorideAntimicrobial, anticancer properties
1-[(4-Bromophenyl)methyl]piperidin-4-one;hydrochlorideModerate antibacterial activity

The unique presence of the fluorine atom in this compound contributes to its enhanced lipophilicity and metabolic stability , making it more effective compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives based on this compound to explore their pharmacological potential. For instance, a study highlighted its application in developing new urease inhibitors that could replace existing treatments after further evaluation in in vivo studies . Another study emphasized the importance of piperidine derivatives in drug development due to their diverse biological activities, including anti-inflammatory and anticancer effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-[(4-Fluorophenyl)methyl]piperidin-4-one hydrochloride?

  • The compound can be synthesized via Mannich reactions , where a ketone (e.g., 4-fluoroacetophenone) reacts with formaldehyde and an amine (e.g., piperidine derivatives) under acidic or basic conditions. For example, analogous piperidinone hydrochlorides have been synthesized using phenethylamine hydrochloride and paraformaldehyde, achieving yields of 87–98% . Another method involves sulfonylation reactions with reagents like 4-methoxyphenylsulfonyl chloride in the presence of a base (e.g., triethylamine), followed by purification via recrystallization or chromatography .

Q. How is this compound characterized structurally?

  • Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the presence of the 4-fluorophenyl group (distinct aromatic protons) and piperidinone backbone.
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • X-ray Crystallography : To resolve crystal packing and stereochemistry, as demonstrated for structurally related piperidinium salts .
  • Infrared (IR) Spectroscopy : To identify carbonyl (C=O) and ammonium (N–H) stretches .

Q. What safety precautions are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store in a cool, dry place (-20°C) in airtight containers, away from strong oxidizers .
  • Spill Management : Absorb with inert material (e.g., sand), ventilate the area, and dispose of waste per local regulations .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Catalyst Screening : Test bases (e.g., triethylamine vs. DBU) to improve reaction efficiency. For example, triethylamine was critical in achieving >90% yields in sulfonylation reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
  • Temperature Control : Reactions at 50–60°C minimize side products, as seen in analogous Mannich reactions .

Q. How to address contradictions in pharmacological activity data across studies?

  • Dose-Response Analysis : Perform in vitro assays (e.g., receptor binding) at multiple concentrations to identify non-linear effects.
  • Metabolic Stability Testing : Use hepatic microsome assays to rule out rapid degradation as a cause of variability .
  • Structural Analog Comparison : Compare with derivatives like meperidine hydrochloride (an opioid) to isolate functional group contributions .

Q. What strategies are effective for regioselective functionalization of the piperidinone ring?

  • Protecting Groups : Temporarily block the ketone with ethylene glycol to direct substitution at the nitrogen or fluorophenyl position.
  • Microwave-Assisted Synthesis : Enhances regioselectivity in SNAr reactions, as shown for 4-chlorophenylsulfonyl-piperidine derivatives .
  • Computational Modeling : Use DFT calculations to predict reactive sites based on electron density maps .

Q. How to evaluate its potential as a CNS-targeted therapeutic?

  • Blood-Brain Barrier (BBB) Penetration : Perform parallel artificial membrane permeability assays (PAMPA-BBB).
  • In Vivo Models : Test analgesic or anticonvulsant activity in rodent models, referencing protocols for meperidine hydrochloride .
  • Receptor Profiling : Screen against opioid (μ, κ) or sigma receptors using radioligand displacement assays .

Data Analysis & Mechanistic Questions

Q. How to resolve conflicting NMR data for piperidinone derivatives?

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering) that cause signal broadening.
  • Deuterated Solvent Comparison : Test in DMSO-d6 vs. CDCl3 to assess hydrogen bonding effects.
  • 2D Techniques (COSY, NOESY) : Assign overlapping proton signals, as done for 4-methylphenylpiperidinone derivatives .

Q. What mechanistic insights can be gained from kinetic studies of its degradation?

  • pH-Rate Profiling : Determine stability under acidic (gastric) vs. neutral (physiological) conditions.
  • Forced Degradation : Expose to heat, light, or oxidizers (e.g., H2O2) and analyze products via HPLC-MS .
  • Isotope Labeling : Use deuterated solvents to track hydrolysis pathways of the piperidinone ring .

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